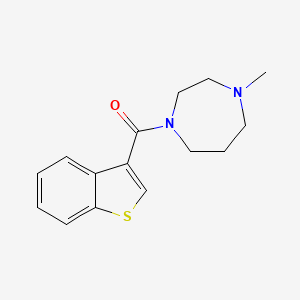![molecular formula C17H20N2O B5425309 1-(2-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5425309.png)
1-(2-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of two aromatic rings, each substituted with a methyl group, and connected through a urea linkage
Vorbereitungsmethoden
The synthesis of 1-(2-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea typically involves the reaction of 2-methylphenyl isocyanate with 1-(4-methylphenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea bond, resulting in the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(2-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(2-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea can be compared with other urea derivatives, such as:
1-(2-Methylphenyl)-3-[1-(4-chlorophenyl)ethyl]urea: This compound has a similar structure but with a chlorine substituent, which can alter its chemical and biological properties.
1-(2-Methylphenyl)-3-[1-(4-methoxyphenyl)ethyl]urea:
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-8-10-15(11-9-12)14(3)18-17(20)19-16-7-5-4-6-13(16)2/h4-11,14H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUAZSRWGIVHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyethyl)-1'-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5425232.png)
![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-L-alaninamide](/img/structure/B5425249.png)
![(4R)-4-[4-({[(4-fluoro-2-methylphenyl)sulfonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide hydrochloride](/img/structure/B5425252.png)
![1-[2-(7-acetyl-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)pyrrol-1-yl]ethanone](/img/structure/B5425253.png)
![2,6-dimethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5425265.png)
![2-bromo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5425285.png)
![4-benzyl-3-ethyl-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5425291.png)
![4-{3-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzonitrile](/img/structure/B5425299.png)
![(2E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5425313.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5425327.png)
![2-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5425333.png)
![(4aS*,8aR*)-6-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5425341.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5425351.png)
